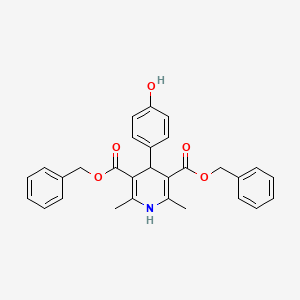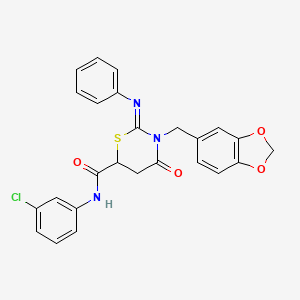![molecular formula C25H22N2O5S B11679028 methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11679028.png)
methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and various functional groups such as acetyloxy, methyl, and benzylidene. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole and pyrimidine precursors, followed by their fusion to form the thiazolopyrimidine core. The introduction of the acetyloxy, methyl, and benzylidene groups is achieved through various organic reactions such as esterification, alkylation, and condensation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine compounds, such as:
- (2Z)-6-phenyl-2-(2-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- (2Z)-2-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one acetate These compounds share a similar core structure but differ in their functional groups and substituents, which can lead to differences in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.
Properties
Molecular Formula |
C25H22N2O5S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
methyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H22N2O5S/c1-14-5-7-17(8-6-14)13-20-23(29)27-22(18-9-11-19(12-10-18)32-16(3)28)21(24(30)31-4)15(2)26-25(27)33-20/h5-13,22H,1-4H3/b20-13- |
InChI Key |
LQDWXESPUJQEIJ-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2Z)-2-(4-bromobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11678966.png)
![N-{2-[(4-bromophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11678974.png)
![5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678992.png)
![(5Z)-3-benzyl-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678994.png)
![Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate](/img/structure/B11678996.png)
![(2E)-2-(hydroxyimino)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B11679001.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679003.png)
![N'-[(1E)-1-(Pyridin-3-YL)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11679007.png)
![1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11679011.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11679015.png)
![(5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11679023.png)
![{3-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11679024.png)

